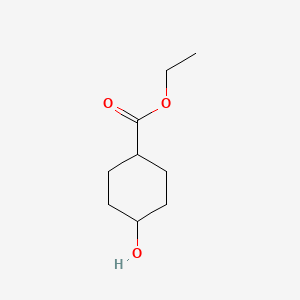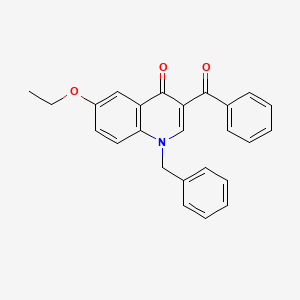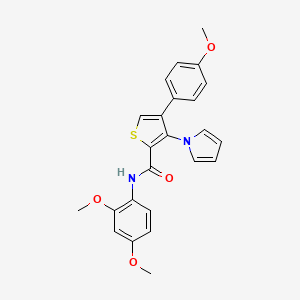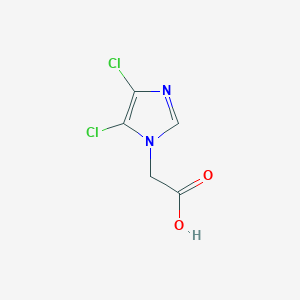![molecular formula C26H23Cl2N3O3S2 B2878246 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 324540-98-9](/img/structure/B2878246.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BCNU, which is an abbreviation for its full chemical name. BCNU belongs to the class of alkylating agents, which are chemicals that can modify DNA molecules by adding alkyl groups to them. This property makes BCNU a valuable tool for studying DNA damage and repair mechanisms, as well as for developing new cancer treatments.
Scientific Research Applications
Synthesis and Polymer Applications
Research on compounds with complex functionalities like sulfamoyl and thiazolyl groups often focuses on synthesizing novel materials with unique properties. For instance, studies on the synthesis of polyamides and poly(amide-imide)s derived from diamines with aromatic dicarboxylic acids and bis(carboxyphthalimide)s demonstrate the interest in developing materials with high thermal stability and specific mechanical properties. Such materials are of interest for their potential applications in high-performance polymers, coatings, and films due to their excellent solubility and thermal properties (Saxena et al., 2003).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the design and synthesis of molecules with potential therapeutic applications are a significant area of research. Compounds with bis(2-chloroethyl)amino groups, similar in some respects to the functional groups in 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, are explored for their antitumor activities. The structural modification of these molecules aims to enhance their biological activity and selectivity for various cancer cell lines. Research into imidazole derivatives, for instance, reviews the antitumor activity of such compounds, highlighting the ongoing efforts to discover new anticancer drugs (Iradyan et al., 2009).
Material Science and Engineering
The development of new materials with specific electronic, optical, or mechanical properties is a key area of interest in material science. Research into polyamides containing S-triazine rings, for example, showcases the synthesis of materials with potential applications in electronics and optics due to their inherent viscosities and thermal properties. Such studies are indicative of the broader research landscape where compounds similar to this compound could find applicability in the development of novel materials (Sagar et al., 1997).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c27-15-17-31(18-16-28)36(33,34)22-13-11-21(12-14-22)25(32)30-26-29-23(19-7-3-1-4-8-19)24(35-26)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSQYOJWNURHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)


![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
